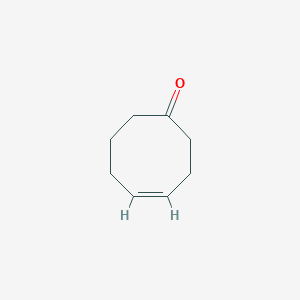
5-(3-bromopropyl)-1-ethyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromopropyl group and an ethyl group attached to the triazole ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromopropyl)-1-ethyl-1H-1,2,4-triazole typically involves the alkylation of 1-ethyl-1H-1,2,4-triazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the triazole.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 5-(3-propyl)-1-ethyl-1H-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3-bromopropyl)-1-ethyl-1H-1,2,4-triazole depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-1H-1,2,4-triazole: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
5-(3-Bromopropyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The bromopropyl group allows for versatile chemical modifications, while the ethyl group enhances its solubility and overall stability.
Eigenschaften
Molekularformel |
C7H12BrN3 |
|---|---|
Molekulargewicht |
218.09 g/mol |
IUPAC-Name |
5-(3-bromopropyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12BrN3/c1-2-11-7(4-3-5-8)9-6-10-11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
NWBPNJKGOCDUKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC=N1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)












